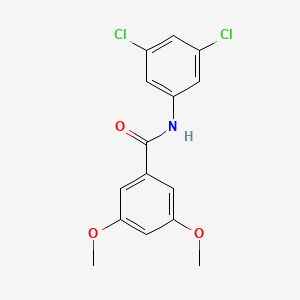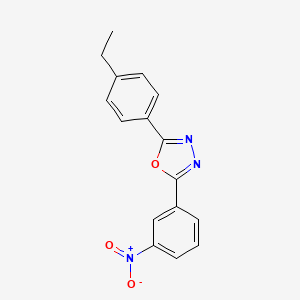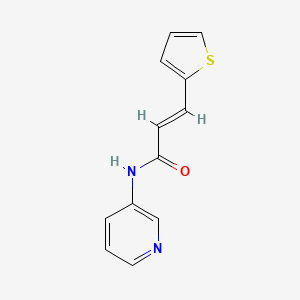![molecular formula C21H18O3 B5802223 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of the natural compound, cannabidiol (CBD), which is found in the cannabis plant. The unique structure of this compound makes it a promising candidate for use in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, studies have suggested that this compound may act on various receptors in the body, including the cannabinoid receptors CB1 and CB2. Additionally, this compound may interact with various enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as potential therapeutic effects on neurological disorders, such as epilepsy and anxiety. Additionally, this compound may have effects on the endocannabinoid system, which plays a role in various physiological processes, such as pain sensation, appetite, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments include its unique chemical structure, which allows for the investigation of its potential applications in various fields, such as medicinal chemistry, pharmacology, and neuroscience. Additionally, this compound has been shown to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, the limitations of using this compound in lab experiments include its high cost and the complexity of its synthesis, which may limit its availability for use in research.
Zukünftige Richtungen
There are many potential future directions for the use of 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in scientific research. One potential direction is the investigation of its potential as an anti-inflammatory and anti-cancer agent. Additionally, this compound may have potential therapeutic effects on various neurological disorders, such as epilepsy and anxiety. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps, including the preparation of intermediate compounds and the use of various chemical reagents. The most commonly used method for synthesizing this compound is through a reaction between this compound and 4-vinylbenzyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically carried out in a solvent, such as dimethylformamide, at elevated temperatures.
Wissenschaftliche Forschungsanwendungen
The chemical structure of 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one makes it a promising candidate for use in scientific research. This compound has been shown to have potential applications in the areas of medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for various neurological disorders, such as epilepsy and anxiety. In neuroscience, this compound has been studied for its effects on the endocannabinoid system and its potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-2-14-6-8-15(9-7-14)13-23-16-10-11-18-17-4-3-5-19(17)21(22)24-20(18)12-16/h2,6-12H,1,3-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXXDIOKGTXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)

![ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)



![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
